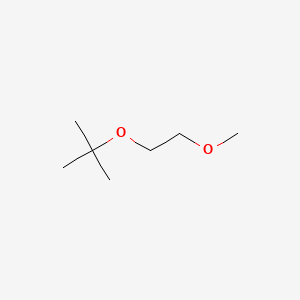

2-(2-Methoxyethoxy)-2-methylpropane

描述

属性

CAS 编号 |

66728-50-5 |

|---|---|

分子式 |

C7H16O2 |

分子量 |

132.2 g/mol |

IUPAC 名称 |

2-(2-methoxyethoxy)-2-methylpropane |

InChI |

InChI=1S/C7H16O2/c1-7(2,3)9-6-5-8-4/h5-6H2,1-4H3 |

InChI 键 |

FQQBAHSCHMASLR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OCCOC |

规范 SMILES |

CC(C)(C)OCCOC |

其他CAS编号 |

66728-50-5 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Methoxyethoxy)-2-methylpropane with structurally related compounds, focusing on molecular properties, physical characteristics, and applications.

Table 1: Comparative Analysis of Structural Analogs

Key Findings from Comparative Analysis

Effect of Substituents on Physical Properties

- Chain Length : Increasing ethoxy chain length (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane vs. 2-Ethoxy-2-methoxypropane) correlates with higher molecular weight and boiling point, enhancing solubility in polar solvents .

- Halogenation : The iodine atom in 2-(2-iodoethoxy)-2-methylpropane significantly increases molecular weight (228.07 g/mol) and alters reactivity, making it suitable for nucleophilic substitution reactions .

Functional Group Differences Ether vs. Ester: Ethyl 2-methoxy-2-methylpropanoate (ester) exhibits distinct reactivity compared to ether analogs, such as susceptibility to hydrolysis. This makes esters more suitable for applications requiring controlled degradation (e.g., biodegradable plastics) .

Branched vs. Linear Structures

- Branched compounds like 2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane exhibit lower volatility and higher thermal stability due to steric hindrance, which is advantageous in high-temperature industrial processes .

Applications Glycol Ethers: Compounds with ethoxy-methoxy chains (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane) are widely used in coatings and adhesives for their balanced polarity and solvent strength .

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the etherification of a suitable diethylene glycol or triethylene glycol derivative with an isopropyl alcohol or related alkyl group under acid catalysis. The process often requires reflux conditions and subsequent purification by distillation to achieve high purity.

Detailed Synthetic Route

One reported method involves the reaction of diethylene glycol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds under reflux, where the acid catalyst facilitates the formation of ether bonds by dehydration between hydroxyl groups of the glycol and the alcohol. The crude product is then purified by distillation to yield this compound with high purity.

Stepwise Synthesis from Triethylene Glycol Derivatives

A more elaborate synthetic route, documented in polymer chemistry research, involves the following steps:

- Preparation of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl tosylate by tosylation of triethylene glycol monomethyl ether.

- Conversion of the tosylate to the corresponding ethanethioate via reaction with potassium thioacetate.

- Hydrolysis of the ethanethioate to yield 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol.

- Subsequent reaction with a suitable electrophile such as 3-methylene-tetrahydropyran-2-one in the presence of tri-n-butylphosphine to form a thioether intermediate.

- Polymerization or further functionalization steps to obtain the target compound or related derivatives.

This route is supported by detailed NMR, mass spectrometry, and chromatographic data confirming the structure and purity of intermediates and final products.

Comparative Data Table of Preparation Methods

Analytical and Research Findings Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy and ethoxy groups and the methyl substitution on the propane backbone. Characteristic chemical shifts in the 3.3–3.8 ppm range for ether protons and methyl singlets at ~3.3 ppm are observed.

- Mass Spectrometry: MALDI-TOF and ESI-MS data confirm molecular weights consistent with this compound and intermediates, supporting the successful synthesis and purity of the compounds.

- Purity and Yield: Reported yields for multi-step syntheses range from 61% to 88% per step, with overall yields optimized by careful control of reaction conditions. Purity levels above 99% are achievable with appropriate purification.

- Green Chemistry Considerations: The PTC method using water as solvent and mild conditions reduces environmental impact compared to traditional organic solvent-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。